molecular formula C14H14N2S B3284225 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole CAS No. 780806-01-1

6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole

Cat. No.: B3284225
CAS No.: 780806-01-1
M. Wt: 242.34 g/mol
InChI Key: VAQWONMDBMDPLN-UHFFFAOYSA-N
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Description

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is a benzothiazole derivative featuring a methyl group at position 2 of the benzothiazole core and a 2,5-dimethylpyrrole substituent at position 5.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)-2-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-9-4-5-10(2)16(9)12-6-7-13-14(8-12)17-11(3)15-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQWONMDBMDPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole typically involves the condensation of 2,5-dimethylpyrrole with a benzothiazole derivative. One common method includes the use of a catalyst such as iron(III) chloride in the presence of a solvent like ethanol . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs of Benzo[d]thiazole Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Key Data (Yield, NMR, Applications) Reference
2,3-Dimethylbenzothiazole iodide (7) -CH₃ (C2), -CH₃ (C3), -I (C2) C₉H₁₀IN₃S 85% yield; δ 3.9 (s, 3H), 3.3 (s, 3H) in ¹H-NMR [4]
Methyl 2-(2-methylbenzo[d]thiazol-6-yl)benzoate (2y) -CH₃ (C2), -COOCH₃ (C6) C₁₆H₁₃NO₃S 41% yield via T1-MeCN-mediated arylation [6]
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate -COOEt (C6), -CH₃ (C2), pyrrole (C6) C₁₆H₁₆N₂O₂S CAS 154738-10-0; commercial availability [9]
2-[3-Ethoxy-5-dihydro-6H-7-oxo-[1,3]thiazolo[3,4-b]pyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (13) Complex fused rings C₂₀H₁₄N₅S₂O₂ 72% yield; IR 1692 cm⁻¹ (C=O); δ 10.12 (NH) in ¹H-NMR [5]
Key Observations:
  • Substituent Effects : The methyl group at position 2 in the target compound enhances steric stability compared to ethyl or iodine substituents in analogs like compound 7 . The pyrrole group at position 6 may improve π-π stacking interactions in biological systems, akin to indole-containing thiazoles (e.g., ’s indole-thiazole hybrids) .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., compound 7’s 85% yield ) outperforms traditional reflux methods (e.g., compound 2y’s 41% yield ), suggesting optimized routes for the target compound.

Physicochemical Properties

  • Solubility and Reactivity : The ethyl carboxylate group in ’s analog increases hydrophilicity compared to the target compound’s methyl group, which may favor lipid bilayer penetration .
  • Thermal Stability : Melting points for fused-ring thiazoles (e.g., compound 13: 181°C ) indicate higher stability than simpler benzothiazoles, likely due to extended conjugation.

Biological Activity

6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.

  • Molecular Formula : C12H12N2S
  • Molecular Weight : 220.30 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Benzothiazole Core : The reaction of 2-amino thiophenol with a suitable aldehyde to form the benzothiazole structure.
  • Pyrrole Substitution : Introducing the pyrrole moiety via electrophilic substitution reactions under controlled conditions.

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiazole showed cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HT-29 (colon cancer)
  • U251 (glioblastoma)

The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with cellular pathways such as the Bcl-2 family proteins, which are crucial in regulating apoptosis .

Anticonvulsant Activity

A related study evaluated benzothiazole derivatives for anticonvulsant activity using the maximal electroshock (MES) test and found that certain derivatives exhibited promising anticonvulsant effects with lower neurotoxicity compared to standard treatments like sodium valproate . This suggests that modifications in the structure can enhance efficacy while minimizing side effects.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that similar compounds demonstrate activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound can modulate neurotransmitter receptors, contributing to its anticonvulsant effects.

The presence of the pyrrole ring allows for π–π interactions with aromatic residues in proteins, while the thiazole moiety may participate in hydrogen bonding with polar amino acids .

Case Studies

  • Anticancer Study : A study involving various benzothiazole derivatives reported IC50 values indicating potent cytotoxicity against human cancer cell lines. For instance, one derivative exhibited an IC50 value of less than 10 µM against U251 cells, highlighting its potential as a lead compound for further development .
  • Neurotoxicity Assessment : In assessing the neurotoxicity of new compounds, it was found that certain derivatives maintained a high protective index (PI), indicating a favorable therapeutic window for anticonvulsant applications .

Q & A

Q. What are the established synthetic routes for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole, and how are intermediates characterized?

The compound is synthesized via condensation reactions. For example, structurally analogous thiazoles are prepared by reacting hydrazine derivatives with ketones in ethanol under reflux. Key intermediates are validated using IR, 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis to confirm purity and structural integrity . Solvent-free conditions with Eaton’s reagent (P2_2O5_5/methanesulfonic acid) are also employed for eco-friendly synthesis of fused thiazole derivatives, minimizing side reactions .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Single-crystal X-ray diffraction is critical for resolving stereochemistry and validating bond angles/geometry. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}), while 1H^1H-NMR confirms substituent integration ratios (e.g., methyl groups at δ 2.5–2.7 ppm). 13C^{13}C-NMR distinguishes aromatic vs. aliphatic carbons, and mass spectrometry determines molecular weight .

Q. What pharmacological activities are associated with the benzo[d]thiazole scaffold?

Benzo[d]thiazoles exhibit antitumor, antimicrobial, and anti-inflammatory properties. For example, pyrazoline-fused thiazoles show antitumor activity via apoptosis induction, while imidazo[2,1-b]thiazoles inhibit bacterial growth by disrupting cell membranes . Structure-activity relationship (SAR) studies highlight the importance of substituents like methyl groups at positions 2 and 6 for enhanced bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Systematic modifications to substituents (e.g., replacing methyl with halogens or electron-withdrawing groups) are evaluated through in vitro assays. For instance:

  • Anticancer activity : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria.
    Data is analyzed to correlate substituent effects with IC50_{50} values or inhibition zones .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR (anticancer) or DNA gyrase (antibacterial). Pharmacokinetic parameters (logP, bioavailability) are modeled using SwissADME or QikProp. For example, docking studies of similar thiazoles reveal hydrogen bonding with active-site residues (e.g., Lys45 in EGFR) .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

  • Standardizing protocols (e.g., ATP levels in cytotoxicity assays).
  • Validating results via orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Q. What experimental designs ensure reproducibility in synthesizing and testing this compound?

  • Synthesis : Randomized block designs with split-plot arrangements (e.g., varying catalysts, solvents, temperatures) to identify optimal conditions .
  • Biological testing : Four replicates per treatment group, with negative/positive controls (e.g., doxorubicin for anticancer assays) .

Q. How do environmental factors influence the stability and degradation of this compound?

Long-term environmental impact studies assess hydrolysis, photolysis, and biodegradation. For example:

  • Hydrolysis: Incubate in buffers (pH 3–9) at 25°C–50°C, monitor via HPLC.
  • Photolysis: Expose to UV light (254 nm) and quantify degradation products .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

Research is anchored in concepts like:

  • Lock-and-key model : Explains enzyme inhibition via steric complementarity.
  • QSPR (Quantitative Structure-Property Relationship) : Relates substituent electronic effects (e.g., Hammett constants) to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole
Reactant of Route 2
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6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.